molecular formula C18H24N2O4 B1384932 3-(Tert-butoxycarbonylamino)-1-(tert-butoxycarbonyl)indole CAS No. 1020722-08-0

3-(Tert-butoxycarbonylamino)-1-(tert-butoxycarbonyl)indole

Cat. No. B1384932
CAS RN: 1020722-08-0
M. Wt: 332.4 g/mol
InChI Key: YYBMWALZCQDBPP-UHFFFAOYSA-N
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Description

“3-(Tert-butoxycarbonylamino)-1-(tert-butoxycarbonyl)indole” is a compound that contains an indole ring, which is a common structure in many natural products and pharmaceuticals . The compound also contains two tert-butoxycarbonyl (Boc) groups, which are commonly used as protecting groups in organic synthesis .


Synthesis Analysis

The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Protection of amines can also be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base .


Chemical Reactions Analysis

The Boc group can be removed from amino acids with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . A complication may be the tendency of the tert-butyl cation intermediate to alkylate other nucleophiles .

Scientific Research Applications

Synthesis of Indoles and Oxindoles

  • Research by Clark et al. (1991) shows that treating dilithiated N-(tert-butoxycarbonyl)anilines with dimethylformamide or carbon dioxide can lead to intermediates that are easily converted to N-(tert-butoxycarbonyl)indoles and oxindoles (Clark et al., 1991).

Novel Synthesis of Functionalized Indoles

  • Wynne and Stalick (2002) report a novel synthesis approach for highly functionalized 3-arylaminomethyl indoles, demonstrating the utility of bulky tert-butyldimethylsilyl-protecting groups in directing specific condensation into the indole nucleus (Wynne & Stalick, 2002).

Generation of Reactive Intermediates for Organic Transformations

  • Inagaki et al. (2009) developed conditions for preparing the reactive N-(tert-butoxycarbonyl)indolo-2,3-quinodimethane intermediate, which can undergo cycloaddition reactions to produce tetrahydro- and dihydrocarbazole derivatives (Inagaki et al., 2009).

'Click' Approach to Synthesize Indole Derivatives

  • Petrini and Shaikh (2009) utilized a copper-catalyzed cycloaddition process to synthesize (triazolylethyl)indoles from N-(tert-butoxycarbonyl)-3-(1-tosyl-3-butynyl)-1H-indole and various azides, showcasing a method for creating indole-3-propionic acid mimics (Petrini & Shaikh, 2009).

Cyclo-Dimerization of Alkenylindole Derivatives

  • Kawasaki et al. (2005) described a novel cyclo-dimerization process for 1-tert-butoxycarbonyl-3-alkenylindole derivatives, yielding cyclic dimers under specific conditions (Kawasaki et al., 2005).

Chemoselective Tert-butoxycarbonylation

  • Ouchi et al. (2002) demonstrated the use of 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline as a chemoselective tert-butoxycarbonylation reagent for aromatic and aliphatic amine hydrochlorides and phenols (Ouchi et al., 2002).

Palladium-Catalyzed Heteroarylation of Indolylzinc Chloride

  • Amat et al. (1994) explored the palladium-catalyzed coupling of 1-(tert-butyldimethylsilyl)-3-indolylzinc chloride with heteroaryl halides, leading to the efficient synthesis of 3-arylindoles (Amat et al., 1994).

Facile N-tert-butoxycarbonylation Under Solvent-Free Conditions

  • Suryakiran et al. (2006) described a facile method for N-tert-butoxycarbonylation of amines using di-tert-butyl dicarbonate in the presence of La(NO3)3·6H2O as a catalyst, highlighting an efficient approach under solvent-free conditions (Suryakiran et al., 2006).

Co(II)-Catalyzed C–H Acyloxylation of Indoles

  • Zhou et al. (2018) conducted a Co(II)-catalyzed direct C3-selective C–H acyloxylation of indoles, providing a versatile approach to synthesize 3-acyloxyindoles (Zhou et al., 2018).

Palladium-Catalyzed Reduction of N-(tert-Butoxycarbonyl)indoles

  • Chandrasekhar et al. (2007) described a palladium-catalyzed reduction process of N-(tert-butoxycarbonyl)indoles to indolines, using polymethylhydrosiloxane as a reducing agent (Chandrasekhar et al., 2007).

Mechanism of Action

The mechanism of action of “3-(Tert-butoxycarbonylamino)-1-(tert-butoxycarbonyl)indole” is not clear from the available information. The Boc group is typically used to protect amines during synthesis, and does not usually have a specific “mechanism of action” in the biological sense .

properties

IUPAC Name

tert-butyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]indole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O4/c1-17(2,3)23-15(21)19-13-11-20(16(22)24-18(4,5)6)14-10-8-7-9-12(13)14/h7-11H,1-6H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYBMWALZCQDBPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CN(C2=CC=CC=C21)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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